Cas no 17591-06-9 (5-Methoxy-1,2-dimethyl-1H-indole)
17591-06-9 structure
Product Name:5-Methoxy-1,2-dimethyl-1H-indole
CAS 번호:17591-06-9
MF:C11H13NO
메가와트:175.227022886276
CID:138035
PubChem ID:600315
Update Time:2025-04-19
5-Methoxy-1,2-dimethyl-1H-indole 화학적 및 물리적 성질
이름 및 식별자
-
- 5-Methoxy-1,2-dimethyl-1H-indole
- 1,2-DIMETHYL-5-METHOXYINDOLE
- 1H-Indole,5-methoxy-1,2-dimethyl-
- 5-methoxy-1,2-dimethylindole
- 1,2-Dimethyl-5-methoxy-indol
- 1H-Indole,5-methoxy-1,2-dimethyl
- 5-Methoxy-1,2-dimethyl-indol
- 5-methoxy-1,2-dimethyl-indole
- 5-Methoxyindol
- T0505-2938
- AKOS JY2082557
- DTXSID70344908
- Q63392841
- 17591-06-9
- FT-0637569
- AKOS001034514
- SCHEMBL5071871
- 1,2-Dimethyl-1H-indol-5-yl methyl ether #
- FODAUNMFUIXBBO-UHFFFAOYSA-N
- Z56802436
-
- 인치: 1S/C11H13NO/c1-8-6-9-7-10(13-3)4-5-11(9)12(8)2/h4-7H,1-3H3
- InChIKey: FODAUNMFUIXBBO-UHFFFAOYSA-N
- 미소: O(C)C1C=CC2=C(C=1)C=C(C)N2C
계산된 속성
- 정밀분자량: 175.10000
- 동위원소 질량: 175.099714038g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 1
- 복잡도: 183
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.8
- 토폴로지 분자 극성 표면적: 14.2Ų
실험적 성질
- 밀도: 1.324
- 비등점: 316°C at 760 mmHg
- 플래시 포인트: 136.8°C
- 굴절률: 1.486
- PSA: 14.16000
- LogP: 2.49530
5-Methoxy-1,2-dimethyl-1H-indole 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
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2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
5-Methoxy-1,2-dimethyl-1H-indole 관련 문헌
-
Hirokazu Komatsu,Hiroshi Harada,Kazuhito Tanabe,Masahiro Hiraoka,Sei-ichi Nishimoto Med. Chem. Commun. 2010 1 50
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Hong-Bo Cheng,Yao-Dong Huang,Lina Zhao,Xu Li,Hai-Chen Wu Org. Biomol. Chem. 2015 13 3470
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3. Controlling the rates of reductively-activated elimination from the (indol-3-yl)methyl position of indolequinonesSteven A. Everett,Matthew A. Naylor,Paola Barraja,Elizabeth Swann,Kantilal B. Patel,Michael R. L. Stratford,Anna R. Hudnott,Borivoj Vojnovic,Rosalind J. Locke,Peter Wardman,Christopher J. Moody J. Chem. Soc. Perkin Trans. 2 2001 843
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4. Rates of reductive elimination of substituted nitrophenols from the (indol-3-yl)methyl position of indolequinonesElizabeth Swann,Christopher J. Moody,Michael R. L. Stratford,Kantilal B. Patel,Matthew A. Naylor,Borivoj Vojnovic,Peter Wardman,Steven A. Everett J. Chem. Soc. Perkin Trans. 2 2001 1340
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5. 668. The structure and properties of certain polycyclic indolo- and quinolino-derivatives. Part IX. Derivatives of 1 : 3 : 4 : 5-tetrahydro-5-oxobenz[cd]indoleFrederick G. Mann,A. J. Tetlow J. Chem. Soc. 1957 3352
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